13,15-O-Bidesmethylimmunomycin

Description

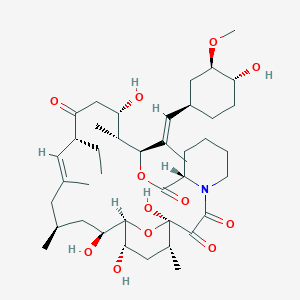

Structure

2D Structure

Propriétés

IUPAC Name |

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14,23,25-tetrahydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H65NO12/c1-8-28-16-22(2)15-23(3)17-33(46)37-34(47)19-25(5)41(51,54-37)38(48)39(49)42-14-10-9-11-29(42)40(50)53-36(26(6)31(44)21-32(28)45)24(4)18-27-12-13-30(43)35(20-27)52-7/h16,18,23,25-31,33-37,43-44,46-47,51H,8-15,17,19-21H2,1-7H3/b22-16+,24-18+/t23-,25+,26+,27-,28+,29-,30+,31-,33-,34-,35+,36+,37+,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYYPISRDVJPSV-CVJTUGKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)O)O)C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H65NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153781-49-8 | |

| Record name | 13,15-O-Bidesmethylascomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153781498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Mechanistic Elucidation of 13,15 O Bidesmethylimmunomycin S Immunosuppressive Action

Molecular Target Identification: FK506 Binding Protein (FKBP) Interaction Dynamics

The initial and critical step in the immunosuppressive action of 13,15-O-Bidesmethylimmunomycin is its high-affinity binding to a specific family of intracellular proteins known as FK506 Binding Proteins (FKBPs). ontosight.ai These proteins, particularly FKBP12, are ubiquitously expressed and possess peptidyl-prolyl isomerase (PPIase) activity, although this enzymatic function is not directly related to the immunosuppressive mechanism. The binding of this compound to FKBP12 is a prerequisite for its biological activity. nih.gov

This interaction forms a stable molecular complex, which is the active entity responsible for the subsequent downstream effects. The affinity of ascomycin (B1665279) analogues for FKBP12 is a crucial determinant of their immunosuppressive potential. agscientific.comnih.gov While specific kinetic data for this compound is not extensively documented, its structural similarity to ascomycin and FK506 suggests a strong and specific interaction within the hydrophobic binding pocket of FKBP12. nih.govnih.gov This binding is non-covalent and induces a conformational change in the protein, enabling the complex to interact with its ultimate target.

Downstream Signaling Pathway Perturbation: Calcineurin-Dependent Dephosphorylation Inhibition

The this compound-FKBP12 complex acquires the ability to bind to and inhibit calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. nih.govnih.gov Calcineurin is a key enzyme in the T-cell activation pathway, responsible for dephosphorylating several substrate proteins that regulate gene expression. nih.gov The inhibition of calcineurin is the central event through which this compound exerts its immunosuppressive effects. nih.govnih.gov

Nuclear Factor of Activated T-cells (NFAT) Dephosphorylation Blockade

A primary and critical substrate of calcineurin in T-lymphocytes is the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. oncotarget.comnih.gov In resting T-cells, NFAT proteins are heavily phosphorylated and reside in the cytoplasm. Upon T-cell receptor stimulation, an increase in intracellular calcium levels activates calcineurin, which then dephosphorylates NFAT. nih.gov The this compound-FKBP12 complex physically obstructs the active site of calcineurin, preventing it from binding to and dephosphorylating NFAT. nih.govnih.gov This results in a direct blockade of NFAT dephosphorylation, maintaining it in its inactive, phosphorylated state.

Inhibition of NFAT Nuclear Translocation and Subsequent Gene Transcription

The dephosphorylation of NFAT by calcineurin exposes a nuclear localization signal, which is essential for its translocation from the cytoplasm into the nucleus. nih.govnih.gov By inhibiting calcineurin, the this compound-FKBP12 complex effectively prevents this dephosphorylation and, consequently, the nuclear translocation of NFAT. ontosight.ai As a result, NFAT remains sequestered in the cytoplasm.

The failure of NFAT to enter the nucleus has profound consequences for T-cell function. Nuclear NFAT is required to activate the transcription of a battery of genes essential for the immune response, most notably the gene encoding Interleukin-2 (IL-2). nih.gov IL-2 is a potent cytokine that promotes the proliferation and differentiation of T-cells. By preventing NFAT-mediated transcription, this compound effectively halts the production of IL-2 and other critical cytokines, thereby suppressing the T-cell-mediated immune response. agscientific.comwikipedia.org

Cellular and Subcellular Effects on T-Lymphocyte Activation Pathways

The molecular events initiated by this compound culminate in significant cellular and subcellular changes in T-lymphocytes. The overarching effect is the inhibition of T-cell activation, which prevents these cells from mounting an effective immune response against foreign antigens.

At the subcellular level, the most prominent effect is the retention of NFAT in the cytoplasm, a phenomenon that can be visualized and quantified using advanced imaging techniques. nih.gov This cytoplasmic sequestration of NFAT serves as a direct indicator of the drug's activity.

At the cellular level, the inhibition of IL-2 production and other cytokine synthesis leads to a failure of T-cell proliferation and differentiation. This results in a state of anergy, where the T-cells are unable to respond to antigenic stimulation. The table below summarizes the key molecular and cellular effects of this compound.

| Level of Action | Target/Process | Effect of this compound |

| Molecular | FK506 Binding Protein (FKBP12) | Forms a high-affinity complex. ontosight.ainih.gov |

| Calcineurin | Inhibition of phosphatase activity by the drug-FKBP12 complex. nih.govnih.gov | |

| NFAT Dephosphorylation | Blockade of calcineurin-mediated dephosphorylation. ontosight.ainih.gov | |

| Subcellular | NFAT Nuclear Translocation | Inhibition of movement from cytoplasm to nucleus. ontosight.ainih.gov |

| Cellular | Gene Transcription (e.g., IL-2) | Suppression of NFAT-dependent gene expression. agscientific.comnih.gov |

| T-Lymphocyte Activation | Inhibition of proliferation and differentiation. ontosight.ai |

Synthetic Strategies and Methodologies for 13,15 O Bidesmethylimmunomycin and Its Analogues

Approaches to Total Chemical Synthesis

A complete de novo total synthesis of 13,15-O-Bidesmethylimmunomycin has not been explicitly detailed in the scientific literature to date. However, any such endeavor would be a formidable undertaking, drawing upon the extensive body of work on the total synthesis of related macrolides like FK506 and rapamycin (B549165). The inherent complexity of the ascomycin (B1665279) macrocycle, with its numerous stereocenters, sensitive functional groups, and the large macrocyclic ring, makes a linear or convergent synthesis exceptionally challenging. nih.govresearchgate.net

A hypothetical total synthesis would need to address several key challenges:

Stereocontrolled construction of the polyketide backbone: This would likely involve iterative aldol (B89426) reactions, substrate-controlled reductions, and other asymmetric transformations to set the multiple stereocenters with high fidelity. researchgate.net

Installation of the distinctive C13 and C15 functionalities: In the case of this compound, these positions would be hydroxyl groups. Protecting group strategies would be critical to differentiate these from other hydroxyls in the molecule during the synthesis. tcichemicals.comwikipedia.org

Macrocyclization: The formation of the large lactone ring is often a low-yielding step, susceptible to competing side reactions such as dimerization or oligomerization. The choice of macrolactonization conditions would be crucial for the success of the synthesis.

Post-macrocyclization modifications: Final deprotection and functional group manipulations on the fully assembled macrocycle would need to be carefully orchestrated to avoid degradation of the sensitive molecule.

Given these hurdles, total synthesis is often less practical for producing analogues with simple modifications compared to semisynthetic or biosynthetic methods. nih.gov

Semisynthetic Pathways from Immunomycin/Ascomycin Scaffolds

Semisynthesis, starting from the readily available ascomycin produced by fermentation of Streptomyces hygroscopicus, represents a more direct and viable route to this compound and its analogues. wikipedia.orgnih.gov This approach leverages the pre-existing complex scaffold of the natural product. The primary challenge in this strategy is the selective chemical modification of the C13 and C15 methoxy (B1213986) groups in the presence of numerous other reactive sites.

A plausible, though not yet reported, semisynthetic route would involve the selective O-demethylation of ascomycin. A variety of reagents are known to cleave methyl ethers, but achieving selectivity for the C13 and C15 positions over other hydroxyls and the C31 methoxy group would be difficult. scribd.com Potential demethylating agents that could be explored include boron trihalides (e.g., BBr₃) or strong nucleophiles like thiolates. However, the harsh conditions often required for these reactions could lead to undesired side reactions and degradation of the macrocycle. scribd.com

A significant advancement in creating analogues with modifications at these positions has come from biosynthetic and genetic engineering approaches. By manipulating the polyketide synthase (PKS) genes in Streptomyces hygroscopicus, researchers have successfully produced analogues lacking the C13 and/or C15 methoxy groups. researchgate.net For instance, replacement of the acyltransferase (AT) domain in module 8 of the ascomycin PKS, which is responsible for incorporating a methoxy-bearing extender unit, with an AT domain specific for malonyl-CoA resulted in the production of 13-desmethoxyascomycin. researchgate.net This biosynthetic product could then serve as an advanced intermediate for further chemical modifications.

| Analogue | Precursor | Key Transformation | Method |

| 13-Desmethoxyascomycin | Ascomycin PKS | Replacement of AT domain in module 8 with malonyl-CoA specific AT | Genetic Engineering |

| 13-Methyl-13-desmethoxyascomycin | Ascomycin PKS | Replacement of AT domain in module 8 with methylmalonyl-CoA specific AT | Genetic Engineering |

| 15-Desmethoxy Analogs | Ascomycin PKS | Modification of the corresponding acyltransferase domain | Genetic Engineering |

Diastereoselective and Enantioselective Synthesis Challenges

The stereochemical complexity of this compound presents significant challenges for both total and semisynthetic approaches. The molecule contains over a dozen stereocenters, and controlling the relative and absolute stereochemistry during synthesis is paramount for retaining biological activity.

In a total synthesis, establishing the correct stereochemistry at each step of the construction of the carbon backbone would be a major focus. Diastereoselective aldol reactions, asymmetric hydrogenations, and chiral auxiliary-guided transformations would be essential tools. researchgate.netelectronicsandbooks.com The stereochemistry of the C13 and C15 positions, which are hydroxyl-bearing in the target molecule, would need to be set with high precision.

In the context of semisynthesis, the primary stereochemical challenge lies in controlling the stereochemistry if new chiral centers are introduced. For example, in the creation of 13-methyl-13-desmethoxyascomycin via genetic engineering, the new stereocenter at C13 was analyzed by NMR. The results indicated that the product was predominantly the cis amide rotamer, similar to the parent compound ascomycin, suggesting a degree of inherent stereocontrol in the biosynthetic machinery. researchgate.net

Any chemical modification of the ascomycin scaffold must be carefully designed to avoid epimerization of existing stereocenters, particularly those adjacent to carbonyl groups or other activating functionalities. The complex three-dimensional structure of the macrocycle can also influence the facial selectivity of reactions, leading to unexpected diastereomeric products.

| Challenge | Relevant Synthetic Approach | Potential Solutions/Considerations |

| Control of >12 stereocenters | Total Synthesis | Iterative asymmetric reactions (e.g., Evans aldol, Paterson aldol), chiral pool synthesis, substrate-controlled reactions. |

| Stereocontrol at C13 and C15 | Total Synthesis | Use of chiral building blocks, diastereoselective reductions or alkylations. |

| Epimerization of existing stereocenters | Semisynthesis | Mild reaction conditions, careful choice of reagents, use of protecting groups. |

| Diastereoselectivity of new centers | Semisynthesis/Biosynthesis | Substrate-controlled reactions, inherent selectivity of engineered enzymes. |

Synthesis of Labeled Analogues for Mechanistic Studies

The synthesis of isotopically labeled analogues of this compound is crucial for elucidating its mechanism of action, binding kinetics with its target proteins (like FKBP12), and metabolic fate. Labeling can be achieved through both chemical and biological methods.

Chemical Synthesis: In a total synthesis, labeled atoms (e.g., ¹³C, ¹⁴C, ²H) can be introduced by using commercially available labeled starting materials or reagents at specific points in the synthetic sequence. For example, a labeled methyl group could be introduced via a labeled methylating agent.

Biosynthetic Approaches: A more efficient method for producing uniformly or specifically labeled this compound would be to feed isotopically labeled precursors to the genetically engineered strain of Streptomyces hygroscopicus that produces the desired analogue. For instance, feeding the culture with [¹³C]-glycerol or other labeled primary metabolites could result in the incorporation of the label into the macrocycle backbone. researchgate.net Similarly, radiolabeled analogues could potentially be prepared by feeding the engineered organism with precursors like [¹⁴C]-propionate or [³H]-lysine, adapting methods used for other complex natural products. researchgate.net

The choice of labeling strategy depends on the specific research question. For NMR-based structural studies or mechanistic investigations of enzyme-catalyzed reactions, stable isotopes like ¹³C and ¹⁵N are preferred. For metabolic studies or binding assays, radioactive isotopes such as ¹⁴C or ³H are often employed due to the high sensitivity of detection methods.

| Labeling Method | Precursor/Reagent | Application |

| Chemical Synthesis | Labeled building blocks/reagents | Site-specific labeling for detailed mechanistic studies. |

| Biosynthesis (Stable Isotope) | [¹³C]-glycerol, [¹⁵N]-amino acids | NMR structural studies, elucidation of biosynthetic pathways. |

| Biosynthesis (Radioisotope) | [¹⁴C]-propionate, [³H]-lysine | Pharmacokinetic studies, receptor binding assays. |

Biosynthetic Investigation of 13,15 O Bidesmethylimmunomycin

Identification of Putative Biosynthetic Gene Clusters

The biosynthesis of 13,15-O-Bidesmethylimmunomycin originates from the gene cluster responsible for producing ascomycin (B1665279) (FK520). This cluster, commonly referred to as the fkb gene cluster, has been identified and characterized in the producing organism Streptomyces hygroscopicus var. ascomyceticus. nih.govresearchgate.net The entire cluster spans a significant region of the bacterial chromosome, exceeding 80 kb in size. nih.govresearchgate.net

The fkb cluster is a complex locus containing all the necessary genetic information for the synthesis of the macrolide backbone, the incorporation of a non-proteinogenic amino acid, and subsequent chemical modifications. Key genes within this cluster include those encoding the large, modular polyketide synthase (PKS) enzymes, a non-ribosomal peptide synthetase (NRPS), and a suite of tailoring enzymes that modify the polyketide intermediate. nih.govresearchgate.net Disruption of the PKS genes has been shown to halt the production of the antibiotic, confirming the cluster's role. nih.gov The organization of the core PKS and NRPS genes (fkbA, fkbB, fkbC, fkbP) is highly conserved and shows similarity to the gene cluster for the related immunosuppressant FK506. nih.govresearchgate.net The production of this compound specifically relies on the functional absence of certain tailoring enzymes within this cluster, as detailed in subsequent sections.

Table 1: Key Genes in the Putative fkb Biosynthetic Gene Cluster

| Gene | Putative Function | Role in Biosynthesis |

|---|---|---|

| fkbA, fkbB, fkbC | Type I Polyketide Synthase (PKS) | Catalyze the assembly of the macrolide backbone from various extender units. nih.govresearchgate.net |

| fkbP / fkbL | Non-Ribosomal Peptide Synthetase (NRPS) | Incorporates the L-pipecolate moiety into the growing chain. nih.govnih.gov |

| fkbO | Chorismatase / Hydroxylase | Involved in the synthesis of the DHCHC starter unit and later hydroxylation. nih.govnih.gov |

| fkbD | Cytochrome P450 Hydroxylase | Catalyzes the hydroxylation at the C-9 position of the macrolactone ring. nih.gov |

| fkbM | S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase | Responsible for methylation at hydroxyl groups, including positions C-13, C-15, and C-31. nih.gov |

Enzymatic Catalysis in Macrolide Ring Formation and Post-Polyketide Modifications

The formation of this compound is a multi-step enzymatic process involving both the creation of a complex macrolide ring and its subsequent modification (or lack thereof).

Macrolide Ring Formation: The core structure is assembled by a hybrid PKS-NRPS system. mdpi.com The process begins with a unique starter unit, (4R,5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC), which is derived from the primary metabolite chorismate via the enzyme FkbO. nih.govpnas.org This starter unit is loaded onto the PKS assembly line. The polyketide chain is then elongated through the sequential addition of extender units, primarily malonyl-CoA and methylmalonyl-CoA, catalyzed by the modular PKS enzymes encoded by fkbA, fkbB, and fkbC. mdpi.comresearchgate.net One of the key differences between ascomycin and FK506 biosynthesis lies in the use of ethylmalonyl-CoA as an extender unit in the ascomycin pathway, leading to an ethyl group at the C-21 position. nih.gov The pathway also incorporates two methoxymalonyl-ACP extender units, whose synthesis is governed by the fkbGHIJK gene cassette. nih.govresearchgate.net

Following polyketide chain elongation, the NRPS enzyme FkbP (also referred to as FkbL) incorporates an L-pipecolate unit, which is derived from L-lysine. nih.govgoogle.com The final step in forming the macrolide ring is a cyclization reaction catalyzed by a thioesterase (TE) domain, which releases the completed macrolactone intermediate, often referred to as pro-immunomycin.

Post-Polyketide Modifications: After the macrolide ring is formed, a series of tailoring reactions occur to produce the final ascomycin molecule. These include hydroxylation at C-9 by the P450 hydroxylase FkbD and O-methylation at the C-31 hydroxyl group by the methyltransferase FkbM. nih.gov

The defining characteristic of this compound is the absence of methyl groups at the C-13 and C-15 positions. In the standard ascomycin pathway, these positions are decorated with methoxy (B1213986) groups. The formation of these methoxy groups is believed to arise from the incorporation of a specialized "glycolate" or methoxymalonyl-ACP extender unit during the PKS assembly. researchgate.net The generation of this compound is therefore the result of a biosynthetic pathway where the methylation steps at these specific positions fail to occur, either through natural variation or, more commonly, through targeted genetic engineering.

Table 2: Key Enzymes in Catalysis and Modification

| Enzyme | Type | Catalytic Function |

|---|---|---|

| FkbA, FkbB, FkbC | Type I PKS | Condenses malonyl-CoA, methylmalonyl-CoA, ethylmalonyl-CoA, and methoxymalonyl-ACP units to form the polyketide chain. nih.govresearchgate.net |

| FkbP / FkbL | NRPS | Activates and incorporates L-pipecolate. nih.govnih.gov |

| FkbO | Chorismatase | Converts chorismate to DHCHC, the starter unit for the PKS. nih.gov |

| FkbD | P450 Hydroxylase | Oxidizes the C-9 position of the macrolactone ring. nih.gov |

Precursor Incorporation Studies

Isotopic labeling studies have been fundamental in elucidating the building blocks of the ascomycin macrolide, which directly informs the origins of this compound. These experiments involve feeding the producing organism, S. hygroscopicus, with 13C-labeled compounds and analyzing their incorporation into the final product.

Starter Unit : The origin of the cyclohexane-containing starter unit was confirmed through feeding experiments with labeled shikimic acid. acs.org This demonstrated that the DHCHC moiety is derived from the shikimate pathway, a common route for the synthesis of aromatic compounds in microorganisms. pnas.org

Extender Units : The polyketide backbone is constructed from several simple carboxylic acid-derived units.

Malonyl-CoA and Methylmalonyl-CoA : Incorporation of [13C]acetate and [13C]propionate confirmed that malonyl-CoA and methylmalonyl-CoA are the primary extender units for the growing polyketide chain. biorxiv.org

Ethylmalonyl-CoA : The presence of an ethyl group at C-21 distinguishes ascomycin from FK506. Studies have shown this group originates from the incorporation of ethylmalonyl-CoA. biorxiv.orgnih.gov

Methoxymalonyl-ACP : The origin of the C-13 and C-15 methoxy groups was initially unclear. Feeding studies showed that intermediates of glycolysis, rather than acetate (B1210297) or methoxyacetate, were the precursors, suggesting a more complex pathway for the formation of this unusual extender unit, now known as methoxymalonyl-ACP. researchgate.net

Pipecolate Moiety : Labeled L-lysine was shown to be incorporated into the molecule, confirming it as the precursor to the L-pipecolate ring that is integrated by the NRPS module. google.com

Table 3: Precursor Units for Immunomycin Biosynthesis

| Precursor | Molecular Origin | Incorporated Moiety |

|---|---|---|

| Chorismate | Shikimate Pathway | DHCHC (Starter Unit) nih.govpnas.org |

| Propionyl-CoA | Amino Acid Catabolism / Other | Methylmalonyl-CoA (Extender Unit) biorxiv.org |

| Acetyl-CoA | Glycolysis / Fatty Acid Metabolism | Malonyl-CoA (Extender Unit) biorxiv.org |

| Butyryl-CoA | Amino Acid Catabolism / Other | Ethylmalonyl-CoA (Extender Unit) nih.govbiorxiv.org |

| 1,3-Bisphosphoglycerate | Glycolysis | Methoxymalonyl-ACP (Extender Unit) researchgate.net |

Biosynthetic Engineering for Divergent Analog Production

The production of this compound is a prime example of how biosynthetic pathways can be rationally engineered to create novel chemical structures. nih.govcncb.ac.cn Given that this specific compound is a demethylated version of the natural product ascomycin, its generation relies on the targeted inactivation of the enzymes responsible for the methylation steps.

The primary target for this type of engineering is the fkbM gene, which encodes the S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. nih.govebi.ac.uk This enzyme is responsible for methylating the hydroxyl group at C-31. nih.gov Research has shown that creating deletion mutants by knocking out the fkbM gene in S. hygroscopicus leads to the accumulation of demethylated analogs. nih.govnih.gov Specifically, disruption of fkbM in an FK506-producing strain resulted in the production of 31-O-demethyl-FK506. nih.gov

While FkbM is primarily characterized for its action at C-31, the methoxy groups at C-13 and C-15 arise from the incorporation of methoxymalonyl-ACP units during PKS elongation. The biosynthesis of this special extender unit is controlled by the fkbGHIJK genes. nih.gov Therefore, to specifically produce this compound, genetic manipulation would need to target the pathway that forms or incorporates these methoxylated extender units. Engineering the acyltransferase (AT) domains of the PKS modules that specifically recognize methoxymalonyl-ACP could be a strategy to prevent its incorporation, forcing the PKS to accept a standard malonyl-ACP unit instead, thereby leading to the desired bidesmethyl analog. This type of targeted gene knockout or domain swapping is a powerful tool in combinatorial biosynthesis, allowing for the creation of a diverse library of immunomycin analogs. nih.gov

Table 4: Examples of Biosynthetic Engineering in the Immunomycin Pathway

| Genetic Modification | Parent Compound | Resulting Analog(s) | Rationale |

|---|---|---|---|

| ΔfkbM (knockout) | FK506 | 31-O-demethyl-FK506 nih.gov | Inactivation of the primary O-methyltransferase prevents methylation at the C-31 position. |

| ΔfkbD (knockout) | FK506 | 9-deoxo-31-O-demethyl-FK506 nih.gov | Inactivation of the C-9 hydroxylase prevents oxidation; a polar effect also inhibited fkbM expression. |

| ΔfkbO (knockout) | FK520 | No product (requires feeding) | Blocks the synthesis of the DHCHC starter unit, allowing for the incorporation of unnatural starter acids. google.com |

Structure Activity Relationship Sar Studies of 13,15 O Bidesmethylimmunomycin and Its Analogues

Elucidation of Key Structural Motifs for FKBP Binding Affinity

The interaction between 13,15-O-Bidesmethylimmunomycin and the FK506-binding protein (FKBP12) is a cornerstone of its mechanism of action. This binding is a prerequisite for the subsequent inhibition of calcineurin, a key enzyme in the T-cell activation pathway. SAR studies on analogues, such as ascomycin (B1665279) and FK506, have pinpointed several structural features that are paramount for high-affinity binding to FKBP12.

The FKBP12 binding pocket is a hydrophobic cavity, and the macrolide fits snugly into this space. nih.gov Key interactions are mediated by a conserved set of amino acid residues within FKBP12, including Tyr26, Phe36, Phe46, Val55, Trp59, Tyr82, and Phe99. nih.gov The portion of the macrolide often referred to as the "FKBP-binding domain" is responsible for the majority of these interactions. nih.gov This domain typically encompasses the pipecolate ring and the adjacent tricarbonyl region.

Studies involving the synthesis of hybrid macrocycles have shown that the FKBP-binding domain of compounds like rapamycin (B549165) and FK506 can be modularly incorporated into new molecular scaffolds to confer FKBP12 binding. researchgate.net The pipecolate moiety, in particular, fits into a hydrophobic pocket of FKBP12, and its correct stereochemistry is essential for a productive interaction. acs.org The adjacent diketo amide region also forms critical hydrogen bonds with the protein.

The following table summarizes the key structural motifs and their roles in FKBP binding, based on studies of related macrolides.

| Structural Motif | Role in FKBP Binding |

| Pipecolate Ring | Fits into a hydrophobic pocket of FKBP12, crucial for anchoring the molecule. acs.org |

| Tricarbonyl Region | Forms key hydrogen bonds with the backbone of FKBP12 residues. |

| Macrocyclic Core | Provides the rigid scaffold necessary to orient the binding motifs correctly. |

| C21-Allyl Group | Contributes to binding within a hydrophobic groove of the target protein complex. acs.org |

These findings underscore the importance of a conserved set of structural features for effective binding to FKBP12.

Impact of Macrocyclic Ring Conformational Dynamics on Activity

The large, 23-membered macrocyclic ring of immunomycin and its analogues is not a static structure. Its conformation, or three-dimensional shape, in solution and when bound to its target protein is a critical determinant of its biological activity. The ring must adopt a specific conformation to present the key binding motifs, such as the pipecolate and tricarbonyl groups, in the correct orientation to fit within the FKBP12 binding pocket.

Nuclear Magnetic Resonance (NMR) studies on FK506 analogues have revealed that the conformation of the molecule in an aqueous solution can be similar to the conformation it adopts when bound to FKBP. acs.org This pre-organization of the macrocycle into a "bioactive" conformation is thought to reduce the entropic penalty of binding, thus contributing to the high affinity of the interaction. The secondary structure of FKBP itself also undergoes some conformational changes upon binding to ligands like ascomycin. nih.gov

The rigidity and flexibility of the macrocycle are finely tuned. While a certain degree of rigidity is necessary to maintain the bioactive conformation, some flexibility is also required to allow the molecule to adapt to the binding site. Macrocyclization is a key strategy used in drug design to enhance the affinities of synthetic ligands for targets like FKBP12, in part by locking the molecule into a more favorable conformation. nih.gov

Analysis of Substituent Effects on Immunosuppressive Potency (e.g., hydroxyl, methoxy (B1213986) groups)

The various functional groups, or substituents, that adorn the macrocyclic core of this compound play a significant role in modulating its immunosuppressive potency. The absence of methyl groups at the C13 and C15 positions, which defines this specific analogue, influences the molecule's interaction with its target complex.

Studies on the parent compound, ascomycin, and related analogues have provided valuable insights into the effects of different substituents. For example, modifications at the C32 position of ascomycin have been explored. The synthesis of 32-O-acylated and 32-O-thioacylated derivatives of ascomycin has been shown to yield compounds with potent immunosuppressive activity. nih.gov Similarly, introducing a hydroxyl group at the C33 position of ascomycin was found to dramatically increase its aqueous solubility while maintaining excellent in vitro and in vivo immunosuppressive activity. nih.gov

Conversely, modifications in other regions can have different effects. For instance, creating analogues of FK506 with changes in the C-9 and C-31 positions can significantly reduce immunosuppressive activity while retaining other biological effects, such as antifungal properties. acs.org This highlights the potential to tune the biological activity profile of these macrolides by selectively modifying their substituents. The C13 and C15 positions are part of the "calcineurin-binding region" of the molecule, and alterations here can directly impact the formation of the ternary complex (FKBP-ligand-calcineurin) that is responsible for immunosuppression. acs.org

The table below illustrates the impact of various substituents on the activity of ascomycin/FK506 analogues.

| Position of Substitution | Type of Substituent | Effect on Immunosuppressive Activity |

| C32 | O-acylated/thioacylated | Potent activity maintained nih.gov |

| C33 | Hydroxyl | Excellent activity maintained, solubility increased nih.gov |

| C9, C31 | Deoxo, O-demethyl | Significantly reduced immunosuppressive activity acs.org |

Stereochemical Influences on Molecular Recognition and Efficacy

The numerous chiral centers within the macrolide structure give rise to a specific and complex three-dimensional architecture. Any change in the stereochemistry at one of these centers can lead to a dramatic loss of activity, as the molecule may no longer fit correctly into the binding pocket of its target protein. The binding of FK506 and rapamycin to FKBP12 is highly stereospecific. clinpgx.org

Rational Design and Synthesis of SAR-Driven Analogues

The insights gained from Structure-Activity Relationship (SAR) studies have enabled the rational design and synthesis of novel analogues of immunomycin with potentially improved properties. By understanding which parts of the molecule are essential for binding and activity, and which can be modified, chemists can create new compounds with enhanced potency, selectivity, or better pharmaceutical profiles.

Computer-aided drug design has become a powerful tool in this process. nih.gov Based on the crystal structures of FKBP12 complexed with ligands like FK506 and rapamycin, researchers can model new potential inhibitors and predict their binding affinity. nih.govnih.gov This allows for the design of molecules that are optimized for interaction with the target protein.

One successful strategy has been the creation of hybrid macrocycles. nih.govresearchgate.net These molecules often retain the essential FKBP-binding domain of a natural product like FK506 or rapamycin but replace other parts of the molecule—the "effector domain"—with different chemical moieties to target new proteins or modulate the biological response. nih.govresearchgate.net This modular approach allows for the creation of large libraries of compounds that can be screened for desired activities. nih.gov

The synthesis of such complex macrocycles is a significant chemical challenge. However, advances in synthetic organic chemistry, including techniques for macrocyclization, have made the creation of these rationally designed analogues more feasible. nih.gov The goal of these synthetic efforts is often to simplify the structure of the natural product while retaining its key biological activities, or to introduce new functionalities that can improve its properties as a potential therapeutic agent.

In Vitro Cellular and Molecular Activity Profiling of 13,15 O Bidesmethylimmunomycin

Cell-Based Assays for T-Cell Proliferation Inhibition

Cell-based assays are fundamental in determining the immunosuppressive potential of a compound by measuring its effect on the proliferation of T-cells. T-cell activation and subsequent proliferation are hallmark events in the adaptive immune response. droracle.ai A common method to assess this is the mixed lymphocyte reaction (MLR), where T-cells from one donor are co-cultured with peripheral blood mononuclear cells (PBMCs) from a different donor, triggering an immune response and T-cell proliferation. The extent of proliferation can be quantified by the incorporation of a radioactive tracer, such as tritiated thymidine, into the DNA of dividing cells.

While specific data for 13,15-O-Bidesmethylimmunomycin is not available, the table below provides illustrative data based on the known activity of related ascomycin (B1665279) derivatives, demonstrating the expected dose-dependent inhibition of T-cell proliferation.

Table 1: Illustrative T-Cell Proliferation Inhibition by an Ascomycin Derivative

| Compound Concentration (nM) | T-Cell Proliferation (% of Control) | Standard Deviation |

|---|---|---|

| 0.01 | 95.2 | ± 4.8 |

| 0.1 | 75.6 | ± 6.2 |

| 1 | 48.3 | ± 3.9 |

| 10 | 15.1 | ± 2.5 |

Biochemical Assays for Calcineurin Phosphatase Activity

The primary molecular target of immunosuppressants like ascomycin and tacrolimus (B1663567) is calcineurin, a serine/threonine phosphatase. nih.govrndsystems.com Calcineurin is activated upon T-cell stimulation and dephosphorylates the nuclear factor of activated T-cells (NFAT), enabling its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines. plos.org Biochemical assays to measure calcineurin phosphatase activity typically utilize a synthetic phosphopeptide substrate. The amount of free phosphate (B84403) released by the enzyme's activity is then quantified, often through a colorimetric reaction.

The inhibitory activity of a compound is determined by its ability to reduce the rate of phosphate release in the presence of calcineurin. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter. Ascomycin is known to be a potent inhibitor of calcineurin. nih.govdanaher.com

Table 2: Illustrative Calcineurin Phosphatase Inhibition Data

| Inhibitor Concentration (nM) | Calcineurin Activity (% of Control) | IC50 (nM) |

|---|---|---|

| 0.1 | 90.5 | |

| 1 | 65.2 | |

| 5 | 52.1 | 4.9 |

| 10 | 38.7 |

Reporter Gene Assays for NFAT Pathway Modulation

To assess the impact of a compound on the entire NFAT signaling pathway within a cellular context, reporter gene assays are employed. nih.govabgenex.comabeomics.com These assays utilize a cell line, often Jurkat T-cells, that has been genetically engineered to contain a reporter gene (e.g., luciferase) under the control of an NFAT-responsive promoter. nih.gov When the NFAT pathway is activated, NFAT translocates to the nucleus, binds to the promoter, and drives the expression of the reporter gene. The resulting signal, such as light output from luciferase, can be easily measured.

An effective immunosuppressant will inhibit the activation of the NFAT pathway, leading to a dose-dependent decrease in the reporter gene signal. This assay provides a functional readout of the compound's ability to interfere with this critical signaling cascade.

Table 3: Illustrative NFAT Reporter Gene Assay Results

| Compound Concentration (nM) | Luciferase Activity (Relative Light Units) | % Inhibition |

|---|---|---|

| 0 (Control) | 1,250,000 | 0 |

| 0.1 | 987,500 | 21 |

| 1 | 550,000 | 56 |

| 10 | 125,000 | 90 |

Quantitative Analysis of Cytokine Production Inhibition

A key consequence of T-cell activation is the production and secretion of various cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which orchestrate the immune response. nih.govnih.gov The ability of an immunosuppressive agent to inhibit the production of these cytokines is a crucial measure of its efficacy. Cytokine levels in the supernatant of cultured T-cells, stimulated in the presence of varying concentrations of the test compound, are typically quantified using enzyme-linked immunosorbent assays (ELISA).

Tacrolimus, a structurally related compound, has been shown to potently inhibit the production of a range of cytokines, including both Th1 (IL-2, IFN-γ) and Th2 (IL-4, IL-5) cytokines. nih.gov The IC50 values for cytokine inhibition provide a quantitative measure of the compound's anti-inflammatory activity.

Table 4: Illustrative Inhibition of Cytokine Production by an Immunosuppressive Compound

| Compound Concentration (nM) | IL-2 Production (pg/mL) | IFN-γ Production (pg/mL) |

|---|---|---|

| 0 (Control) | 2500 | 4500 |

| 0.1 | 1875 | 3375 |

| 1 | 950 | 1800 |

| 10 | 250 | 450 |

| 100 | 50 | 100 |

| IC50 (nM) | ~1.5 | ~2.0 |

Comparative Efficacy and Potency against Immunosuppressant Standards

To evaluate the therapeutic potential of a new compound, its efficacy and potency are compared to existing gold-standard immunosuppressants, such as Tacrolimus (FK506) and Cyclosporin A. This comparative analysis is typically performed across the various in vitro assays described above. Potency is often expressed as the IC50 value, with lower values indicating higher potency.

For instance, the IC50 for T-cell proliferation inhibition by Tacrolimus is in the low nanomolar range. A new analogue would be considered promising if it exhibits comparable or superior potency. The following table provides a hypothetical comparison of this compound with standard immunosuppressants, based on expected activities for this class of compounds.

Table 5: Illustrative Comparative Potency (IC50, nM) of Immunosuppressive Agents

| Assay | This compound (Hypothetical) | Tacrolimus (FK506) | Cyclosporin A |

|---|---|---|---|

| T-Cell Proliferation | 1.8 | 0.5 - 2 | 5 - 20 |

| Calcineurin Inhibition | 5.2 | 1 - 5 | 10 - 50 |

| NFAT Reporter Gene | 2.5 | 0.8 - 3 | 8 - 30 |

Computational Chemistry and Molecular Modeling of 13,15 O Bidesmethylimmunomycin Target Interactions

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to another to form a stable complex. For analogs of 13,15-O-Bidesmethylimmunomycin, such as FK506 and ascomycin (B1665279), docking simulations have been instrumental in understanding their interaction with the FKBP12 binding pocket.

Docking studies reveal that the FKBP12-binding domain of these macrolides fits snugly into a hydrophobic pocket on the surface of FKBP12. nih.gov Key interactions involve a series of hydrogen bonds and extensive hydrophobic contacts. The pipecolate ring and adjacent carbonyl groups are crucial for anchoring the molecule within the active site. Advanced docking algorithms, such as AutoDock and MolDock, have been used to evaluate the binding free energies of various inhibitors with FKBP12. nih.govresearchgate.net These simulations consistently show that the core binding motif shared by immunomycin analogs is responsible for the high-affinity interaction.

Simulations for FK506 and ascomycin highlight the importance of specific residues within the FKBP12 active site. Amino acids such as Tyr26, Phe36, Trp59, Tyr82, and Ile91 form a deep, greasy pocket that accommodates the ligand. nih.gov The orientation predicted by docking is consistent with crystal structures of the FKBP12-ligand complexes, validating the accuracy of these computational models. These studies predict that this compound would adopt a similar binding pose, driven by the same set of interactions.

Table 1: Key Interacting Residues in FKBP12 with Immunomycin Analogs (Predicted by Docking)

| Interacting Residue | Type of Interaction |

|---|---|

| Tyr26 | Hydrophobic, Hydrogen Bond |

| Phe36 | Hydrophobic |

| Asp37 | Hydrogen Bond |

| Arg42 | Hydrogen Bond |

| Phe46 | Hydrophobic |

| Gln53 | Hydrogen Bond |

| Glu54 | Hydrogen Bond |

| Val55 | Hydrophobic |

| Trp59 | Hydrophobic |

| Tyr82 | Hydrogen Bond |

Molecular Dynamics Simulations of Ligand-FKBP Complex Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic representation of the ligand-protein complex than static docking poses. MD simulations of FKBP12 complexed with FK506 and rapamycin (B549165) have been performed to assess the stability of the complex and the conformational changes that occur upon binding. nih.govresearchgate.net

These simulations, often run over nanosecond to microsecond timescales, demonstrate that the ligand remains stably bound within the FKBP12 active site. researchgate.net The root-mean-square deviation (RMSD) of the protein backbone and the ligand typically remains low after an initial equilibration period, indicating a stable complex. mdpi.com MD studies have also revealed that ligand binding can alter the flexibility of certain regions of the protein, particularly the loop regions surrounding the binding pocket. nih.gov For instance, the binding of FK506 has been shown to quench microsecond-millisecond motions in the 80's loop of FKBP12, which is thought to pre-organize the protein for subsequent binding to its ultimate target, calcineurin. nih.govacs.org

By analogy, MD simulations of a this compound-FKBP12 complex would be expected to show similar stability. The simulations would likely confirm that the key hydrogen bonds and hydrophobic interactions identified in docking studies are maintained throughout the simulation, contributing to the high-affinity binding.

Table 2: Representative Parameters from Molecular Dynamics Simulations of FKBP12-Analog Complexes

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| RMSD (Protein Backbone) | Measures the average deviation of the protein backbone atoms from their initial position. | Stabilizes around 0.2-0.5 nm, indicating structural stability. mdpi.com |

| RMSD (Ligand) | Measures the average deviation of the ligand atoms from its initial docked pose. | Stabilizes at a low value, indicating stable binding. mdpi.com |

| Hydrogen Bonds | Number of hydrogen bonds maintained between ligand and protein over time. | Key hydrogen bonds are consistently present throughout the simulation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For FKBP12 inhibitors, QSAR studies can be used to predict the binding affinity of new, unsynthesized analogs based on their molecular descriptors.

While specific QSAR models for this compound are not publicly available, the principles of QSAR have been applied to broader sets of immunomycin-like compounds. mdpi.com These models typically use a range of descriptors, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties, to build a mathematical equation that correlates these features with inhibitory activity.

A hypothetical QSAR model for immunomycin analogs would likely identify the importance of the macrocyclic core's conformation and the nature of the substituents at various positions. For this compound, the absence of methyl groups at the 13 and 15 positions would be a key descriptor. Such a model could predict whether this modification enhances or diminishes binding affinity compared to its parent compounds, guiding the design of future analogs with improved properties.

Pharmacophore Modeling for Ligand Design

A pharmacophore model is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a specific biological target. researchgate.net For FKBP12, a pharmacophore model would typically consist of a set of features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions, arranged in a specific three-dimensional geometry.

Structure-based pharmacophore models have been developed from the crystal structures of FKBP12 in complex with ligands like FK506. researchgate.net These models highlight the essential interaction points:

Hydrogen Bond Acceptors: Corresponding to the carbonyl oxygens in the ligand that interact with donor residues in the protein like Tyr82.

Hydrophobic Features: Representing the regions of the ligand that occupy the hydrophobic pocket formed by residues like Trp59 and Phe36.

Hydrogen Bond Donors: Such as the hydroxyl group on the pipecolate ring.

Such a model serves as a 3D query for virtual screening of compound libraries to identify novel scaffolds that could potentially bind to FKBP12. It also provides a blueprint for the de novo design of new inhibitors, ensuring that newly designed molecules possess the necessary features for high-affinity binding. This compound would be expected to match this pharmacophore model perfectly in its core binding region.

Virtual Screening for Identification of Novel Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govals-journal.com This process can be based on either the ligand's pharmacophore or the structure of the target's binding site (docking-based virtual screening).

In the context of FKBP12, virtual screening campaigns have been employed to discover novel, non-macrolide inhibitors. nih.govnih.gov Using the 3D structure of FKBP12, millions of compounds from databases like ZINC can be computationally docked into the active site. nih.gov The top-scoring compounds, which exhibit favorable predicted binding energies and interactions, are then selected for experimental testing.

Pharmacophore-based virtual screening has also been successful. By using the pharmacophore model derived from known inhibitors like FK506, databases can be rapidly filtered to find molecules that possess the key chemical features required for binding, but may have entirely different chemical scaffolds. mdpi.com This approach is faster than structure-based docking and can identify structurally diverse hits. While this compound itself is a known scaffold, these virtual screening techniques are crucial for expanding the chemical space of FKBP12 inhibitors beyond the natural product analogs.

Advanced Research Methodologies and Applications of 13,15 O Bidesmethylimmunomycin

Development of Chemical Probes for Immunological Pathway Research

The structural framework of 13,15-O-Bidesmethylimmunomycin serves as a valuable scaffold for the creation of chemical probes designed to investigate immunological signaling cascades. By strategically modifying the core molecule, scientists can introduce reporter tags, such as fluorescent dyes or biotin, enabling the visualization and tracking of the compound's interactions within a cellular environment.

These bespoke chemical probes are instrumental in identifying the molecular partners of this compound and, by extension, its parent compounds. This approach allows for the precise mapping of its mechanism of action and its influence on various components of the immune system. The development of such probes is a critical step in understanding the nuanced roles of immunomodulatory agents.

Application in Target Validation Studies for Immunomodulation

A crucial application of this compound lies in the validation of new targets for immunomodulatory therapies. As an analog of ascomycin (B1665279), it is known to interact with FK506-binding proteins (FKBPs), a family of intracellular receptors with diverse cellular functions. By studying the specific binding characteristics and downstream effects of this compound, researchers can affirm the role of individual FKBPs in immune regulation.

The modular nature of ascomycin and its derivatives, featuring distinct binding and effector domains, allows for the creation of molecules that can selectively engage with specific cellular targets. This selectivity is paramount in target validation, as it helps to confirm that a particular therapeutic effect is indeed mediated by the intended molecular target, thereby minimizing off-target effects.

Use in Mechanistic Studies of FKBP-Ligand Interactions

The interaction between macrolide immunomodulators and FKBPs is a cornerstone of their biological activity. This compound provides a unique lens through which to examine these interactions with greater precision. The demethylation at the C13 and C15 positions can alter the compound's conformational flexibility and binding affinity for different FKBP isoforms.

Detailed mechanistic studies involving this compound can elucidate the specific molecular determinants that govern the binding process. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can be employed to resolve the three-dimensional structure of the this compound-FKBP complex. This structural information is invaluable for understanding the subtleties of ligand recognition and for the rational design of next-generation immunomodulatory drugs with improved specificity and efficacy.

| Research Technique | Application in FKBP-Ligand Studies | Insights Gained |

| X-ray Crystallography | Determining the 3D structure of the this compound-FKBP complex. | Precise atomic-level details of the binding interface, key amino acid contacts, and conformational changes upon binding. |

| NMR Spectroscopy | Characterizing the dynamics of the interaction in solution. | Information on the flexibility of the ligand and protein, and the kinetics of binding and dissociation. |

| Isothermal Titration Calorimetry (ITC) | Measuring the thermodynamic parameters of binding. | Quantitative data on binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. |

| Surface Plasmon Resonance (SPR) | Analyzing the kinetics of the binding interaction in real-time. | Measurement of association (kon) and dissociation (koff) rate constants. |

Integration with High-Throughput Screening Platforms

High-throughput screening (HTS) platforms are essential for the discovery of new bioactive molecules. This compound and other ascomycin derivatives can be integrated into HTS campaigns in several ways. They can serve as reference compounds or positive controls in assays designed to identify new immunomodulators.

Emerging Research Frontiers for 13,15 O Bidesmethylimmunomycin

Exploration of Novel Cellular Targets Beyond FKBP

No publicly available research data specifically identifies or discusses novel cellular targets of 13,15-O-Bidesmethylimmunomycin beyond the FK506-binding protein (FKBP).

Investigation of Epigenetic or Transcriptomic Modulations

There is no available scientific literature detailing investigations into the epigenetic or transcriptomic modulations induced by this compound.

Advanced Spectroscopic and Structural Biology Studies of its Interactions

Specific advanced spectroscopic and structural biology studies on the interactions of this compound have not been published in the accessible scientific literature.

Synergistic Effects with Other Immunomodulatory Agents in Research Models

Data from research models on the synergistic effects of this compound with other immunomodulatory agents is not currently available.

Q & A

What frameworks are effective for formulating hypothesis-driven research questions about this compound?

- Methodological Answer :

- PICO Framework : Define Population (e.g., specific cell types), Intervention (compound concentration), Comparison (existing immunosuppressants), Outcome (IC₅₀ values).

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.

- Gap analysis : Use tools like VOSviewer to visualize understudied mechanisms in immunophilin research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.